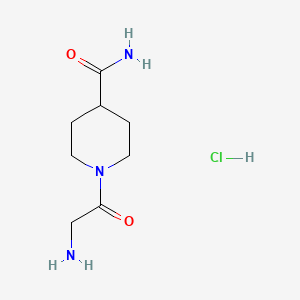

1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride

Descripción general

Descripción

1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O2 and its molecular weight is 221.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in DNA replication, transcription, and repair.

Mode of Action

this compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is necessary for the bacteria’s DNA to remain compact and for the DNA replication machinery to function properly. The compound retains activity against strains representing all three subspecies of the M. abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase by this compound affects the DNA replication pathway in Mycobacterium abscessus . This disruption leads to the cessation of DNA replication, which in turn halts the growth and proliferation of the bacteria.

Pharmacokinetics

The compound’s molecular weight (22168 g/mol) and its chemical properties suggest that it may have good bioavailability

Result of Action

The result of the action of this compound is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound causes DNA damage, leading to the death of the bacteria .

Actividad Biológica

1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride, a compound within the piperidine class, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their diverse pharmacological properties, which include anti-cancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for interactions with various biological targets, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and survival.

Target Interactions

- VEGFR-2 Inhibition : Studies have shown that piperidine derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

- Kinase Inhibition : The compound has been linked to the inhibition of kinases such as ERK-2 and Abl-1, which are critical in cancer cell signaling pathways .

- Cathepsin K Inhibition : Similar compounds have demonstrated inhibitory effects on Cathepsin K, an enzyme involved in bone resorption, suggesting potential applications in treating osteoporosis .

In Vitro Studies

A range of in vitro studies has evaluated the biological activity of this compound:

- Cell Proliferation Assays : Compounds similar to 1-(2-Aminoacetyl)piperidine-4-carboxamide have shown significant anti-proliferative effects against various cancer cell lines. For instance, a related derivative exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells .

- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through multiple signaling pathways, enhancing its therapeutic potential against malignancies .

Structure-Activity Relationship (SAR)

The modification of the piperidine structure significantly affects its biological activity. For example, introducing specific substituents can enhance the binding affinity to target proteins and improve inhibitory potency against enzymes like Cathepsin K.

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| 1 | VEGFR-2 | 11.3 | Anti-proliferative |

| 2 | Cathepsin K | 13.52 | Anti-bone resorption |

| 3 | ERK-2 | 4.5 | Apoptosis induction |

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study demonstrated that a piperidine derivative effectively reduced tumor size in xenograft models by inhibiting VEGFR signaling pathways .

- Osteoporosis Management : Another investigation revealed that compounds targeting Cathepsin K could reduce bone resorption markers in vitro, indicating their potential use in osteoporosis therapy .

Aplicaciones Científicas De Investigación

Antitumor Activity

1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride has been explored for its potential as an antitumor agent. Its structural similarity to known kinase inhibitors suggests that it may interact with key signaling pathways involved in cancer progression.

- Case Study : A study investigating compounds with similar piperidine structures demonstrated significant inhibition of the PKB (Protein Kinase B) pathway, which is often deregulated in cancer. Modifications to the piperidine structure improved selectivity and potency against cancer cell lines .

Multikinase Inhibitor Development

The compound serves as a scaffold for developing multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 kinases, which are critical in various cancers.

- Data Table: Multikinase Activity

| Compound | Target Kinases | IC50 (µM) | Reference |

|----------|----------------|------------|-----------|

| 1-(2-Aminoacetyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | 0.1 - 0.5 | |

This table highlights the potential of the compound in multitarget drug design, which is advantageous for treating complex diseases like cancer.

Organic Buffer Applications

In biochemical assays, this compound has been utilized as an organic buffer due to its ability to maintain pH stability in biological systems.

- Application Example : It is effective in maintaining physiological pH levels during enzyme assays, enhancing the reliability of experimental results .

Mechanistic Insights

The compound's mechanism of action involves inhibition of key signaling pathways that promote tumor growth and survival. By targeting specific kinases, it disrupts cellular processes that are essential for cancer cell proliferation.

Conclusion and Future Directions

The applications of this compound extend across various domains of scientific research, particularly in cancer therapeutics and biochemical assays. Future research should focus on optimizing its structure for enhanced potency and selectivity against specific cancer types while exploring its potential as a therapeutic agent in clinical settings.

Propiedades

IUPAC Name |

1-(2-aminoacetyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c9-5-7(12)11-3-1-6(2-4-11)8(10)13;/h6H,1-5,9H2,(H2,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAMKHYLUKORDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.